molecular formula C8H10N2O5 B3266679 2,4,6-Trimethoxypyrimidine-5-carboxylic acid CAS No. 4319-98-6

2,4,6-Trimethoxypyrimidine-5-carboxylic acid

Cat. No.: B3266679
CAS No.: 4319-98-6
M. Wt: 214.18 g/mol
InChI Key: JUCMPPTZDKQMAT-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxypyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by the presence of three methoxy groups at positions 2, 4, and 6 of the pyrimidine ring, and a carboxylic acid group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2,4,6-trichloropyrimidine with sodium methoxide. The reaction typically involves heating the reactants in an appropriate solvent, such as methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of 2,4,6-trimethoxypyrimidine-5-carboxylic acid may involve continuous flow reactors or large-scale batch processes to achieve higher yields and purity. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrimidine-5,6-dicarboxylic acid.

  • Reduction: Reduction reactions can yield 2,4,6-trimethoxy-5-hydroxypyrimidine.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethoxypyrimidine-5-carboxylic acid has found applications in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including the development of antiviral and anticancer agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2,4,6-Trimethoxypyrimidine-5-carboxylic acid is structurally similar to other pyrimidine derivatives, such as 2,4,6-trimethoxypyrimidine and 2,4,6-trichloropyrimidine. its unique combination of methoxy and carboxylic acid groups distinguishes it from these compounds, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,4,6-Trimethoxypyrimidine

  • 2,4,6-Trichloropyrimidine

  • 2,4,6-Trihydroxypyrimidine

  • 2,4,6-Triacetylpyrimidine

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Properties

IUPAC Name

2,4,6-trimethoxypyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-13-5-4(7(11)12)6(14-2)10-8(9-5)15-3/h1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCMPPTZDKQMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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